molecular formula C66H86N4O16 B1192164 AP1510

AP1510

Cat. No.: B1192164
M. Wt: 1191.426
InChI Key: VITFSWPMZIUXSY-UQXUAMGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP1510 is a potent cell-permeable ligand for human FKBP12. This compound regulates protein-protein interactions through dimerization.

Scientific Research Applications

1. Scientific Research and Technology Development

Scientific research, including the development and application of technologies like AP1510, probes the deepest mysteries of the universe and living things. This research leads to the creation of applications and technologies that benefit humanity and create wealth, emphasizing the beauty and benefits of science (Press, 2013).

2. E-Science Environments

In e-science environments, scientists execute scientific applications with various parameters multiple times to simulate and experiment with complicated problems. This process includes using languages like APDL (Application Parameter Description Language) for parameterized simulations, enhancing the adaptability and flexibility of scientific research, as seen in aerospace research for three-dimensional turbulent analysis of compressible flow (Kim et al., 2007).

3. Advances in Animal and Food Sciences

This compound may be indirectly related to the advances in proteomics for animal and food sciences. Proteomics, the study of all proteins present in a given tissue or fluid, has enormous potential when applied to animal production and health (APH), an important sector in the world economy. This field is highly competitive and strongly emphasizes innovation and scientific research (Almeida et al., 2014).

4. Application in Scientific Approach for Education

The application of scientific approaches, possibly including tools like this compound, in student-centred learning processes is significant. The use of e-module media based on learning cycle 7E demonstrates the effectiveness of scientific approaches in improving students' learning outcomes in various fields, including Mathematics and Science (Istuningsih et al., 2018).

5. Digitalization of Agribusiness

Research on the digitalization of agribusiness, which could involve technologies like this compound, highlights the role of private and corporate investors in financing digital reforms. This sector's practice is significantly influenced by the centralization of financial resources, suggesting a need for deep revision of financing mechanisms (Yuryeva et al., 2023).

6. Improvements in Biomolecular Solvation Software

The development of software like the Adaptive Poisson–Boltzmann Solver (APBS) reflects this compound's potential relevance in solving equations of continuum electrostatics for large biomolecular assemblages. Such advancements address key challenges in understanding solvation and electrostatics in biomedical applications (Jurrus et al., 2017).

Properties

Molecular Formula

C66H86N4O16

Molecular Weight

1191.426

IUPAC Name

(1R,1'R)-((((Ethane-1,2-diylbis(azanediyl))bis(2-oxoethane-2,1-diyl))bis(oxy))bis(3,1-phenylene))bis(3-(3,4-dimethoxyphenyl)propane-1,1-diyl) (2S,2'S)-bis(1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate)

InChI

InChI=1S/C66H86N4O16/c1-11-65(3,4)59(73)61(75)69-35-15-13-23-49(69)63(77)85-51(29-25-43-27-31-53(79-7)55(37-43)81-9)45-19-17-21-47(39-45)83-57(71)41-67-33-34-68-42-58(72)84-48-22-18-20-46(40-48)52(30-26-44-28-32-54(80-8)56(38-44)82-10)86-64(78)50-24-14-16-36-70(50)62(76)60(74)66(5,6)12-2/h17-22,27-28,31-32,37-40,49-52,67-68H,11-16,23-26,29-30,33-36,41-42H2,1-10H3/t49-,50?,51+,52?/m0/s1

InChI Key

VITFSWPMZIUXSY-UQXUAMGCSA-N

SMILES

O=C(OC1=CC([C@H](OC([C@H]2N(C(C(C(C)(C)CC)=O)=O)CCCC2)=O)CCC3=CC=C(OC)C(OC)=C3)=CC=C1)CNCCNCC(OC4=CC(C(OC(C5N(C(C(C(C)(C)CC)=O)=O)CCCC5)=O)CCC6=CC=C(OC)C(OC)=C6)=CC=C4)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP1510;  AP 1510;  AP-1510

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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